molecular formula C16H11FO3 B11664622 7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one

7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one

Katalognummer: B11664622
Molekulargewicht: 270.25 g/mol
InChI-Schlüssel: ULPKRYYPVMQRFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a fluorophenyl group and a methoxy group attached to the chromen-2-one core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is carried out under mild conditions and involves the condensation of a phenol derivative with a β-keto ester in the presence of an acid catalyst. The reaction proceeds as follows:

    Starting Materials: 2-fluorophenol and ethyl acetoacetate.

    Catalyst: Concentrated sulfuric acid or aluminum chloride.

    Reaction Conditions: The reaction mixture is heated to 100-120°C for several hours.

    Product Isolation: The product is isolated by neutralizing the reaction mixture and extracting the desired compound using an organic solvent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation.

Major Products Formed

    Oxidation: Formation of 7-[(2-fluorophenyl)methoxy]-2H-chromen-2,3-dione.

    Reduction: Formation of 7-[(2-fluorophenyl)methoxy]-chroman-2-one.

    Substitution: Formation of halogenated derivatives such as this compound with additional halogen atoms.

Wissenschaftliche Forschungsanwendungen

7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of fluorescent dyes and materials with specific optical properties.

Wirkmechanismus

The mechanism of action of 7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways depend on the specific biological context and the target molecules involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7-[(2-fluorophenyl)methoxy]-4-phenyl-2H-1-benzopyran-2-one
  • 8-[(2-fluorophenyl)methoxy]-2H-chromen-2-one

Uniqueness

7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C16H11FO3

Molekulargewicht

270.25 g/mol

IUPAC-Name

7-[(2-fluorophenyl)methoxy]chromen-2-one

InChI

InChI=1S/C16H11FO3/c17-14-4-2-1-3-12(14)10-19-13-7-5-11-6-8-16(18)20-15(11)9-13/h1-9H,10H2

InChI-Schlüssel

ULPKRYYPVMQRFT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C=CC(=O)O3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.